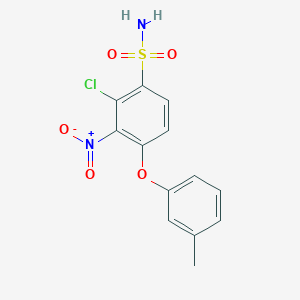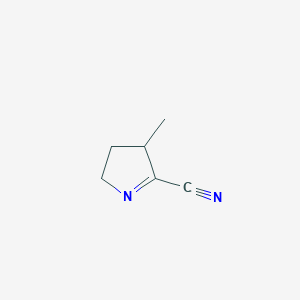
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane is a chemical compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,4,7-thiadiazonane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane typically involves the reaction of 1,4,7-thiadiazonane with 4-methylbenzene-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols can replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazonane ring.
Reduction: Reduced forms of the sulfonyl groups, potentially leading to thiadiazonane derivatives with different functional groups.
Substitution: Products where the sulfonyl groups are replaced by nucleophiles, resulting in new functionalized thiadiazonane derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane involves its interaction with molecular targets and pathways within biological systems. The sulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiadiazonane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 4,7-Bis(iodomethyl)-6-[(4-methylbenzene-1-sulfonyl)oxy]-1,3-dioxepan-5-yl 4-methylbenzene-1-sulfonate
Uniqueness
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane is unique due to its specific structural arrangement, which includes the thiadiazonane ring and the presence of two 4-methylbenzene-1-sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
88204-13-1 |
|---|---|
分子式 |
C20H26N2O4S3 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
4,7-bis-(4-methylphenyl)sulfonyl-1,4,7-thiadiazonane |
InChI |
InChI=1S/C20H26N2O4S3/c1-17-3-7-19(8-4-17)28(23,24)21-11-12-22(14-16-27-15-13-21)29(25,26)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 |
InChI 键 |
NWSFUPUKNHVFAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCSCC2)S(=O)(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)
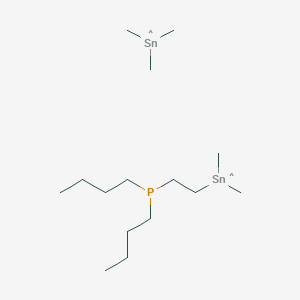

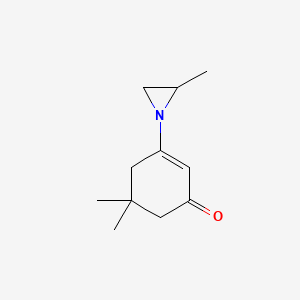
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
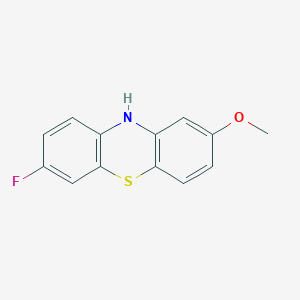
![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)


![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
